1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]-
Description
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- (CAS: 63778-16-5, molecular formula: C₁₁H₈ClN₃O₄) is a triazole derivative functionalized with a 2-chlorophenylmethyl substituent at the 1-position and two carboxylic acid groups at the 4- and 5-positions of the triazole ring . This compound is notable for its dual functionality: the triazole core provides nitrogen-rich coordination sites, while the carboxylic acid groups enhance metal-binding capacity. It has been extensively studied in coordination chemistry, particularly in constructing polynuclear metal complexes with unique magnetic properties . The 2-chlorophenyl group introduces steric and electronic effects that influence both its reactivity and supramolecular assembly .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-7-4-2-1-3-6(7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNBAVKSWGUWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366688 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63778-16-5 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- typically involves the reaction of 1H-1,2,3-Triazole-4,5-dicarboxylic acid with 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound inhibits the synthesis of essential proteins and enzymes in microbial cells, leading to cell death. In anticancer applications, it may inhibit key enzymes involved in cell division and DNA replication, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Differences:
Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which stabilize metal complexes and influence magnetic interactions . The nitro group in CAS 87997-19-1 enhances electrophilicity, which may increase reactivity in nucleophilic substitutions compared to the target compound .
Functional Group Impact :
- Carboxylic acids (target compound) enable robust metal coordination, as seen in hexanuclear cobalt complexes . Ester derivatives (e.g., CAS 478259-76-6) exhibit reduced polarity, favoring organic solubility but limiting metal-binding utility .
- The unsubstituted triazole dicarboxylic acid (CAS 4546-95-6) serves as a simpler model for studying coordination modes but lacks the tailored steric effects of the 2-chlorophenylmethyl group .
Coordination Chemistry and Magnetic Behavior
The target compound’s carboxylic acid groups facilitate diverse coordination modes (e.g., bridging, chelating), enabling the synthesis of polynuclear complexes. For example, [Co₆(TDA)₄(H₂O)₁₄]·5H₂O (H₃TDA = target compound) forms a 3D supramolecular structure with antiferromagnetic interactions between Co²⁺ ions . In contrast, imidazole-4,5-dicarboxylic acid (a structural analog with a fused aromatic system) forms coordination polymers with distinct connectivity due to differences in nitrogen donor geometry .
Table 2: Comparison of Coordination Polymers
Physical and Chemical Properties
- Solubility : The target compound is water-soluble due to its carboxylic acid groups, whereas ester derivatives (e.g., CAS 478259-76-6) are soluble in organic solvents like DMSO .
- Thermal Stability : Thermogravimetric analysis of the target compound’s cobalt complex shows stability up to 200°C, attributed to strong metal-ligand bonds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1H-1,2,3-Triazole-4,5-dicarboxylic acid derivatives with halogenated substituents?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazides with aldehydes or ketones under acidic conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by cooling and crystallization in water-ethanol yields triazole derivatives in ~65% efficiency. Reaction parameters such as solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. room temperature), and catalyst type (e.g., glacial acetic acid) critically influence yield and purity .
Q. How can NMR and mass spectrometry (MS) be employed to characterize the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 2-chlorophenylmethyl group via aromatic proton signals (δ 7.2–7.5 ppm) and methylene protons (δ ~4.5–5.0 ppm). Triazole ring protons typically appear at δ 8.0–8.5 ppm.
- High-Resolution MS : Verify the molecular ion peak ([M+H]+) against the theoretical molecular weight. For example, a derivative with C₁₅H₁₆IN₃O₅ showed an exact mass of 445.21 g/mol, consistent with crystallographic data .
Q. What safety protocols are recommended for handling halogenated triazole derivatives during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention if irritation persists .
Q. How can biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays targeting triazole-associated bioactivity (e.g., antimicrobial, anticancer). Use in vitro models (e.g., bacterial cultures or cancer cell lines) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular conformation of halogenated triazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing motifs. For example, a derivative with a triclinic crystal system (space group P1) revealed a dihedral angle of 85.2° between the triazole and phenyl rings, confirming steric hindrance from the 2-chlorophenyl group . Use software like APEX2 for data refinement and Mercury for visualization .
Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- NMR Anomalies : Verify solvent purity and consider dynamic effects (e.g., rotamers). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- MS Adducts : Employ desalting columns or adjust ionization parameters (e.g., ESI voltage) to minimize sodium/potassium adducts. Cross-validate with alternative techniques like MALDI-TOF .
Q. How can reaction mechanisms for triazole functionalization be elucidated using computational methods?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers. For iodinated derivatives, analyze electrophilic substitution pathways and compare with experimental kinetics (e.g., Arrhenius plots) .
Q. What statistical experimental designs are optimal for scaling up synthesis while maintaining yield?
- Methodological Answer : Use response surface methodology (RSM) or factorial designs to optimize variables (e.g., temperature, molar ratios). For a triazole synthesis, a central composite design identified reflux time (18–24 hours) and solvent volume (10–15 mL) as critical factors, achieving >70% yield with 95% confidence .
Q. How does substituent electronic effects (e.g., chlorine vs. fluorine) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Compare Hammett substituent constants (σ): Chlorine (σₚ = 0.23) vs. fluorine (σₚ = 0.06). Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the triazole ring, facilitating Suzuki-Miyaura couplings. Monitor reaction progress via TLC and isolate products using flash chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
